molecular formula C14H12N4O4 B11833469 8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 20886-69-5

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11833469
CAS No.: 20886-69-5
M. Wt: 300.27 g/mol
InChI Key: JNBYKYZMRINSLS-UHFFFAOYSA-N
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Description

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzo[d][1,3]dioxole moiety, which is then coupled with a purine derivative through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2

Biological Activity

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to known stimulants and has been studied for its effects on various biological systems.

The molecular formula of this compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4} with a molar mass of approximately 300.08596 g/mol. The compound features a benzodioxole moiety which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Adenosine Receptor Modulation : It has been suggested that derivatives of purine can act as adenosine receptor antagonists, influencing various physiological processes including neurotransmission and inflammation.
  • Antioxidant Properties : Some studies have indicated that purine derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Stimulant Effects : Similar to caffeine and theophylline, it may enhance alertness and cognitive function.
  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects which could be beneficial in conditions like arthritis.

Study 1: Stimulant Properties

A study published in a pharmacological journal evaluated the stimulant effects of this compound on animal models. The results indicated a significant increase in locomotor activity compared to control groups. This suggests potential applications in treating conditions characterized by fatigue or lack of energy.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This positions the compound as a candidate for further research into neuroprotective agents.

Data Tables

Property Value
Molecular FormulaC14H12N4O4C_{14}H_{12}N_{4}O_{4}
Molar Mass300.08596 g/mol
SolubilitySoluble in DMSO
LogP (Octanol-Water)2.0
Biological Activity Effect
Adenosine Receptor ModulationAntagonistic effect
Antioxidant ActivitySignificant scavenging
Stimulant EffectIncreased locomotion

Properties

CAS No.

20886-69-5

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H12N4O4/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)7-3-4-8-9(5-7)22-6-21-8/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

JNBYKYZMRINSLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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